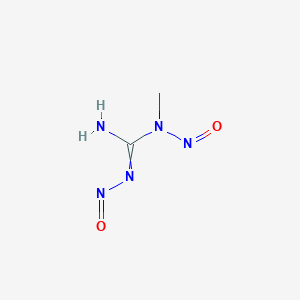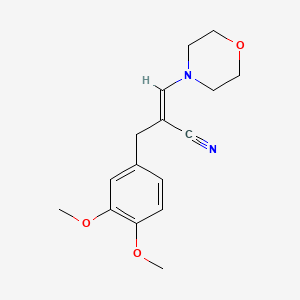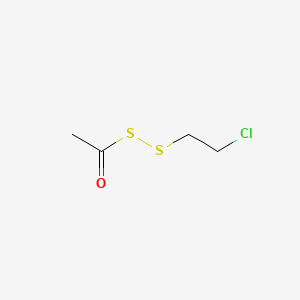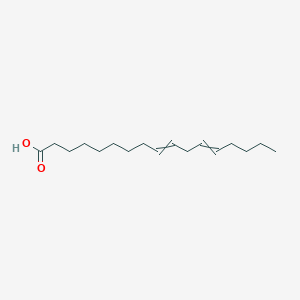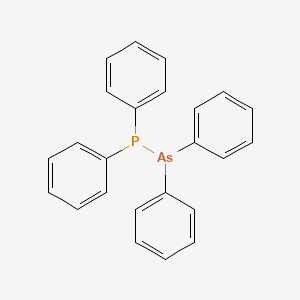
Fluoro(dioxo)-lambda~5~-iodane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro(dioxo)-lambda~5~-iodane is a unique organoiodine compound characterized by the presence of fluorine and two oxo groups attached to an iodine center. This compound is part of the broader class of hypervalent iodine compounds, which are known for their versatility and reactivity in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro(dioxo)-lambda~5~-iodane typically involves the oxidation of iodoarenes in the presence of fluorinating agents. . The reaction conditions often require a solvent such as acetonitrile and may be carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar fluorinating agents. The scalability of the reaction is facilitated by the relatively mild conditions required and the availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro(dioxo)-lambda~5~-iodane undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: The compound can participate in substitution reactions where the fluorine or oxo groups are replaced by other functional groups.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted iodoarenes.
Aplicaciones Científicas De Investigación
Fluoro(dioxo)-lambda~5~-iodane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: This compound is used in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism by which Fluoro(dioxo)-lambda~5~-iodane exerts its effects involves the transfer of the fluorine atom or oxo groups to the substrate. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the functional groups. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparación Con Compuestos Similares
Similar Compounds
Fluorodeoxyuridylate: A compound used in cancer treatment that acts as a suicide inhibitor of thymidylate synthase.
Fluorodeoxyglucose: A glucose analog used in positron emission tomography (PET) imaging.
Uniqueness
Fluoro(dioxo)-lambda~5~-iodane is unique due to its hypervalent iodine center, which imparts high reactivity and versatility in organic synthesis. Unlike other fluorinated compounds, it can participate in a wide range of reactions under mild conditions, making it a valuable reagent in both academic and industrial settings.
Propiedades
Número CAS |
28633-62-7 |
|---|---|
Fórmula molecular |
FIO2 |
Peso molecular |
177.902 g/mol |
InChI |
InChI=1S/FIO2/c1-2(3)4 |
Clave InChI |
FRYHXHDHQQGJSF-UHFFFAOYSA-N |
SMILES canónico |
O=I(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
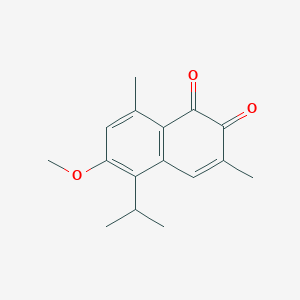
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
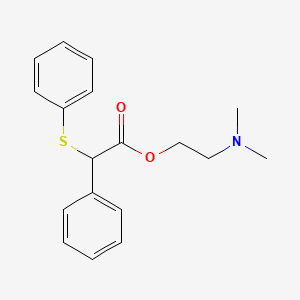

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)

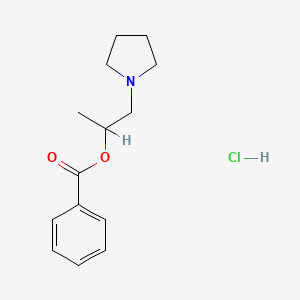
![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)
